N'-(2-ethoxyphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-2-29-21-13-6-5-12-19(21)25-23(28)22(27)24-15-14-20(26)18-11-7-9-16-8-3-4-10-17(16)18/h3-13,20,26H,2,14-15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPYFFFNRFZGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ethoxyphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the ethoxyphenyl and naphthyl precursors, followed by a series of reactions including amide bond formation, hydroxylation, and ethylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-ethoxyphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the compound or alter its reactivity.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a simpler amine derivative.
Scientific Research Applications
N’-(2-ethoxyphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(2-ethoxyphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved might include signal transduction, gene expression modulation, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Ethanediamide Derivatives
The table below compares key structural and functional attributes of N'-(2-ethoxyphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide with similar compounds:
Crystallographic and Conformational Analysis
The ethanediamide backbone often adopts planar conformations, as seen in N-[3-(dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)ethanediamide (monoclinic crystal system, β = 109.16°) . While crystallographic data for the target compound are unavailable, its structural similarities suggest comparable hydrogen-bonding networks critical for target binding.
Biological Activity
N'-(2-ethoxyphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₂₁H₂₃N₃O₂
- Molecular Weight : 351.43 g/mol
The structural formula indicates the presence of an ethoxy group, a naphthalene moiety, and an ethanediamide backbone, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives containing naphthalene and ethoxyphenyl groups have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Tumor Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A-8 | SK-OV-3 | 0.5 |
| A-8 | A459 | 1.2 |
| A-8 | HCT 15 | 0.8 |
The compound A-8, which shares structural similarities with this compound, exhibited potent activity against SK-OV-3 (human ovarian cancer) and other tumor cell lines, indicating that modifications in the structure can enhance cytotoxicity .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Research has shown that compounds with similar structures can activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on naphthalene and ethoxyphenyl structures. The study found that:
- Compound Synthesis : Derivatives were synthesized via reactions involving naphthoquinone precursors.
- Biological Evaluation : The synthesized compounds were tested for their ability to inhibit cell proliferation in vitro.
The results indicated that certain derivatives had enhanced activity compared to standard chemotherapeutics like doxorubicin, suggesting a promising avenue for further development .
Pharmacological Implications
Given the compound's structural characteristics, it may also exhibit other pharmacological activities such as anti-inflammatory or analgesic effects. The presence of hydroxyl groups in its structure is often associated with enhanced interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
